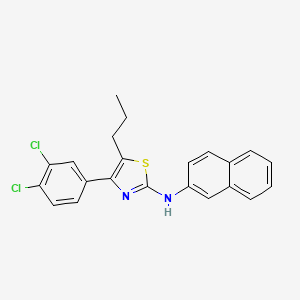![molecular formula C8H19N2O5PS B11533574 {[Methyl(methylsulfonyl)amino]methyl}(morpholin-4-ylmethyl)phosphinic acid](/img/structure/B11533574.png)
{[Methyl(methylsulfonyl)amino]methyl}(morpholin-4-ylmethyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(N-METHYLMETHANESULFONAMIDO)METHYL][(MORPHOLIN-4-YL)METHYL]PHOSPHINIC ACID is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both sulfonamide and morpholine groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(N-METHYLMETHANESULFONAMIDO)METHYL][(MORPHOLIN-4-YL)METHYL]PHOSPHINIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of methanesulfonyl chloride with N-methylamine to form N-methylmethanesulfonamide . This intermediate is then reacted with morpholine and phosphinic acid under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of [(N-METHYLMETHANESULFONAMIDO)METHYL][(MORPHOLIN-4-YL)METHYL]PHOSPHINIC ACID may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
[(N-METHYLMETHANESULFONAMIDO)METHYL][(MORPHOLIN-4-YL)METHYL]PHOSPHINIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
[(N-METHYLMETHANESULFONAMIDO)METHYL][(MORPHOLIN-4-YL)METHYL]PHOSPHINIC ACID has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in certain reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of [(N-METHYLMETHANESULFONAMIDO)METHYL][(MORPHOLIN-4-YL)METHYL]PHOSPHINIC ACID involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the morpholine ring can enhance binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methylmethanesulfonamide: Shares the sulfonamide group but lacks the morpholine and phosphinic acid components.
N-Methylmorpholine: Contains the morpholine ring but does not have the sulfonamide or phosphinic acid groups.
Sulfonimidates: Similar in having a sulfonamide group but differ in their overall structure and reactivity.
Uniqueness
[(N-METHYLMETHANESULFONAMIDO)METHYL][(MORPHOLIN-4-YL)METHYL]PHOSPHINIC ACID is unique due to its combination of sulfonamide, morpholine, and phosphinic acid groups, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C8H19N2O5PS |
|---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
[methyl(methylsulfonyl)amino]methyl-(morpholin-4-ylmethyl)phosphinic acid |
InChI |
InChI=1S/C8H19N2O5PS/c1-9(17(2,13)14)7-16(11,12)8-10-3-5-15-6-4-10/h3-8H2,1-2H3,(H,11,12) |
InChI Key |
ZPZGQNJUVWUQFT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CP(=O)(CN1CCOCC1)O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11533493.png)
![2-chloro-5-(5-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B11533494.png)
![N'-[(E)-phenylmethylidene]-1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide](/img/structure/B11533502.png)
![6-[(2E)-2-benzylidenehydrazinyl]-N'-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11533505.png)
![N',N''-[benzene-1,4-diyldi(1E)eth-1-yl-1-ylidene]bis(2-fluorobenzohydrazide)](/img/structure/B11533507.png)
![2-chloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11533525.png)

![1,8-Dibromo-17-[2-(3,4-dimethoxyphenyl)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11533539.png)
![N-(6-chloro-4-phenylquinazolin-2-yl)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11533544.png)
![N-benzyl-N-{2-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11533552.png)
![N-(3-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11533555.png)
![2-({2-methoxy-4-[(E)-{(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)benzonitrile](/img/structure/B11533566.png)

![4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11533585.png)
